

# Measuring NAD<sup>+</sup> Levels After CD38 Inhibitor Treatment: Application Notes and Protocols

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: CD38 inhibitor 3

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## For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for measuring changes in nicotinamide adenine dinucleotide (NAD<sup>+</sup>) levels following treatment with a CD38 inhibitor. The protocols detailed below are essential for researchers investigating the efficacy of CD38 inhibitors and their impact on NAD<sup>+</sup> metabolism.

CD38 is a multifunctional enzyme that acts as the primary NADase in mammalian cells, playing a crucial role in regulating cellular NAD<sup>+</sup> levels.<sup>[1][2]</sup> It degrades NAD<sup>+</sup> to produce cyclic ADP-ribose (cADPR), ADP-ribose, and nicotinamide.<sup>[3]</sup> With age and in certain pathological conditions, the expression and activity of CD38 increase, leading to a decline in NAD<sup>+</sup> levels and subsequent mitochondrial dysfunction.<sup>[2][4][5]</sup> Inhibition of CD38 has emerged as a promising therapeutic strategy to counteract age-related NAD<sup>+</sup> decline and associated metabolic dysfunction.<sup>[4][6][7][8]</sup> Potent and specific CD38 inhibitors have been shown to reverse this decline, thereby improving physiological and metabolic parameters.<sup>[6]</sup>

Accurate measurement of NAD<sup>+</sup> levels is critical to assess the effectiveness of these inhibitors. This document outlines two primary methodologies for NAD<sup>+</sup> quantification: the enzymatic cycling assay and Liquid Chromatography-Mass Spectrometry (LC-MS).

## Data Presentation

The following tables summarize quantitative data on the effects of CD38 inhibition on NAD<sup>+</sup> levels and the typical NAD<sup>+</sup> concentrations found in various tissues.

Table 1: Effect of CD38 Status on NAD<sup>+</sup> Levels in Mouse Tissues

Tissue	Wild-Type (nmol NAD <sup>+</sup> /mg protein)	CD38 Knockout (nmol NAD <sup>+</sup> /mg protein)	Fold Increase
Brain	0.59 ± 0.06	5.56 ± 0.69	~9.4
Liver	~0.6	~6.0	~10
Lung	~0.4	~4.0	~10
Heart	~0.5	~5.0	~10
Testis	~0.3	~3.0	~10
Small Intestine	~0.4	~4.0	~10
Spleen	~0.2	~4.0	~20

Data compiled from studies on wild-type versus CD38 deficient mice, demonstrating the significant role of CD38 in regulating basal NAD<sup>+</sup> levels.[\[9\]](#)[\[10\]](#)

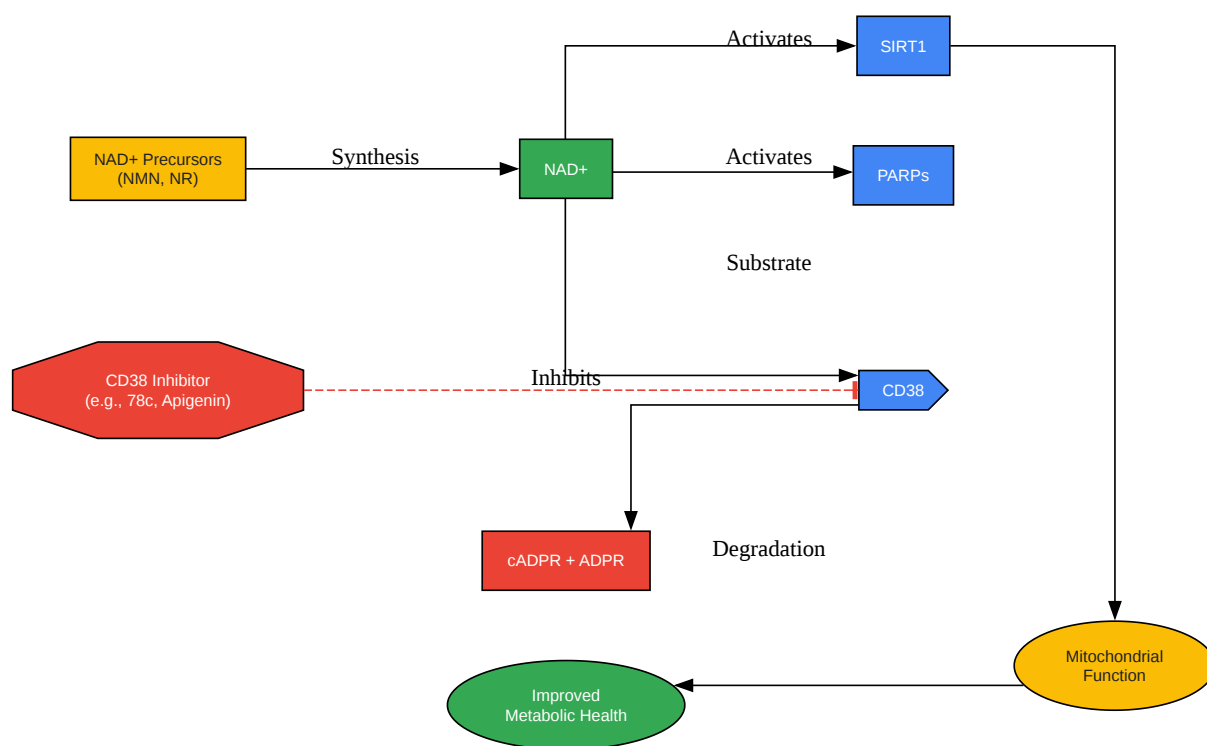
Table 2: Impact of a CD38 Inhibitor (78c) on NAD<sup>+</sup> Levels in Aged Mice

Tissue	Vehicle Control (Relative NAD <sup>+</sup> Level)	78c Treatment (Relative NAD <sup>+</sup> Level)
Liver	1.0	~1.5
White Adipose Tissue	1.0	~1.8
Skeletal Muscle	1.0	~1.6

This table illustrates the in vivo efficacy of a specific CD38 inhibitor, 78c, in elevating NAD<sup>+</sup> levels in various tissues of aged mice.[\[4\]](#)[\[6\]](#)

## Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the CD38 signaling pathway and the general workflows for the experimental protocols.



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Caption: CD38 signaling pathway and the effect of its inhibition.



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Caption: General workflow for measuring NAD<sup>+</sup> levels.

## Experimental Protocols

Two widely used methods for NAD<sup>+</sup> quantification are presented below. The choice of method depends on the required sensitivity, throughput, and available equipment.

### Protocol 1: Enzymatic Cycling Assay for NAD<sup>+</sup> Quantification

This method is based on an enzymatic cycling reaction that leads to the generation of a colored or fluorescent product, proportional to the amount of NAD<sup>+</sup> in the sample.[\[11\]](#)[\[12\]](#)[\[13\]](#)  
Commercially available kits provide a convenient and sensitive way to measure NAD<sup>+</sup> and NADH.[\[12\]](#)[\[13\]](#)[\[14\]](#)

#### Materials:

- Cultured cells or tissue homogenates
- CD38 inhibitor of interest
- Phosphate-buffered saline (PBS), ice-cold
- NAD<sup>+</sup>/NADH Assay Kit (Colorimetric or Fluorometric) (e.g., from Cell Biolabs, MBL International)[\[12\]](#)[\[13\]](#)[\[14\]](#)
- Acid and base for extraction (e.g., HCl and NaOH or specific extraction buffers from the kit) [\[11\]](#)[\[12\]](#)
- Microplate reader (for absorbance or fluorescence)

#### Procedure:

- Cell Culture and Treatment:
  - Plate cells at a desired density and allow them to adhere overnight.
  - Treat cells with the CD38 inhibitor at various concentrations and for different time points. Include a vehicle-treated control group.

- Sample Preparation and NAD<sup>+</sup> Extraction:
  - For Adherent Cells: Aspirate the culture medium and wash the cells with ice-cold PBS. Add the appropriate volume of acidic extraction buffer to lyse the cells and extract NAD<sup>+</sup>.  
[15]
  - For Suspension Cells: Pellet the cells by centrifugation, wash with ice-cold PBS, and resuspend in the acidic extraction buffer.
  - For Tissues: Homogenize the tissue sample in an appropriate extraction buffer on ice.[11]
  - Incubate the samples as recommended by the kit protocol (e.g., 80°C for 60 minutes for acid extraction) to degrade NADH while preserving NAD<sup>+</sup>. [12]
  - Centrifuge the lysate to pellet cellular debris.
  - Carefully transfer the supernatant containing NAD<sup>+</sup> to a new tube.
  - Neutralize the acidic extract with the neutralization buffer provided in the kit to bring the pH to a range of 6.0-8.0.[12][15]
- NAD<sup>+</sup> Quantification:
  - Prepare a standard curve using the NAD<sup>+</sup> standard provided in the kit.
  - Add 50 µL of the extracted samples and standards to the wells of a 96-well plate.
  - Prepare the NAD Cycling Master Mix according to the kit's instructions.
  - Add 50 µL of the Master Mix to each well.
  - Incubate the plate at room temperature for 1-4 hours, protected from light.[12][15]
  - Measure the absorbance or fluorescence using a microplate reader at the specified wavelength.[12][13]
- Data Analysis:

- Calculate the NAD<sup>+</sup> concentration in the samples using the standard curve.
- Normalize the NAD<sup>+</sup> concentration to the protein content of the cell or tissue lysate, which can be determined using a standard protein assay (e.g., BCA or Bradford).[11] The final result is often expressed as nmol NAD<sup>+</sup>/mg protein.[11]

## Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for NAD<sup>+</sup> Quantification

LC-MS offers high specificity and sensitivity for the quantification of NAD<sup>+</sup> and other related metabolites.[16][17][18] This method is particularly useful for validating results from enzymatic assays and for metabolomic studies.

### Materials:

- Cultured cells or tissue homogenates
- CD38 inhibitor of interest
- PBS, ice-cold
- Extraction solvent (e.g., 80% methanol, ice-cold)[15]
- Internal standard (e.g., stable isotope-labeled NAD<sup>+</sup>)[19]
- LC-MS system (e.g., HPLC coupled to a triple quadrupole mass spectrometer)[18][20]

### Procedure:

- Cell Culture and Treatment:
  - Follow the same procedure as in Protocol 1 for cell culture and treatment.
- Sample Preparation and NAD<sup>+</sup> Extraction:
  - Wash cells with ice-cold PBS.
  - Add ice-cold extraction solvent (e.g., 80% methanol) to the cell pellet.[15]

- If using an internal standard for absolute quantification, spike it into the extraction solvent. [\[19\]](#)
- Vortex vigorously and incubate on ice to precipitate proteins.
- Centrifuge at high speed (e.g., 15,000 x g) for 10-15 minutes at 4°C. [\[15\]](#)
- Transfer the supernatant to a new tube for LC-MS analysis.
- LC-MS/MS Analysis:
  - Set up the HPLC with a suitable column (e.g., C18) and mobile phases. [\[18\]](#)
  - Develop a gradient elution program to separate NAD<sup>+</sup> from other metabolites. [\[18\]](#)
  - Configure the mass spectrometer for positive ion mode and set up selected reaction monitoring (SRM) for NAD<sup>+</sup> and the internal standard. Common transitions for NAD<sup>+</sup> are m/z 664.0 > 136.1. [\[20\]](#)
  - Inject the extracted samples and a series of NAD<sup>+</sup> standards to generate a standard curve.
- Data Analysis:
  - Integrate the peak areas for NAD<sup>+</sup> and the internal standard.
  - Calculate the concentration of NAD<sup>+</sup> in the samples using the standard curve.
  - Normalize the NAD<sup>+</sup> levels to the protein concentration or cell number.

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